molecular formula C15H22N2O4 B14323317 Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- CAS No. 108447-63-8

Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-

Cat. No.: B14323317
CAS No.: 108447-63-8
M. Wt: 294.35 g/mol
InChI Key: YOFCBKQWLUXXPI-UHFFFAOYSA-N
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Description

Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- is a chemical compound with the molecular formula C14H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- typically involves the reaction of piperazine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, which is widely used in various applications.

    Trimetazidine: A related compound with similar structural features and pharmacological properties.

    1-(2,3,4-Trimethoxybenzyl)piperazine: Another derivative with similar chemical and biological properties.

Uniqueness

Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

108447-63-8

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

1-piperazin-1-yl-2-(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C15H22N2O4/c1-19-12-8-11(9-13(20-2)15(12)21-3)10-14(18)17-6-4-16-5-7-17/h8-9,16H,4-7,10H2,1-3H3

InChI Key

YOFCBKQWLUXXPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCNCC2

Origin of Product

United States

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